3-(3,4-Dichlorophenyl)-1,1-diethylurea
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis and Characterization of Derivatives 3-(3,4-Dichlorophenyl)-1,1-diethylurea and its derivatives are studied for their structure and properties. For instance, the synthesis of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives has been achieved, providing insights into their molecular structures through spectroscopic techniques like IR, 1H, and 13C multi-nuclear magnetic resonance (NMR) (Yusof et al., 2010).
Study of Hydrogen Bonded Supramolecular Self-Assembles Research has delved into the structure of hydrogen-bonded supramolecular self-assembles, demonstrating how the structure of monomers like 1,1-diethylurea influences the formation of entities like highly polar polymeric chains and non-polar cyclic dimers (Świergiel & Jadżyn, 2016).
Environmental Impact and Analysis
Assessment of Environmental Contaminants The chemical has been identified as a contaminant in environmental studies, where methods have been developed for determining its presence along with other biocides and their degradation products in marine sediments. This indicates its relevance in monitoring environmental pollution and understanding the degradation pathways of such compounds in marine ecosystems (Gatidou et al., 2004).
Biomedical Research
Study on Anti-Androgenic Activities The compound and its metabolites have been studied for their potential anti-androgenic activities. For instance, diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and its metabolites were investigated for their impact on plasma hormone concentrations and spermatogenesis in Nile tilapia, highlighting the compound's biological activity and potential implications in reproductive health (Pereira et al., 2015).
Material Science
Synthesis and Electronic Properties of Functionalized Compounds Studies have also explored the synthesis and electronic properties of compounds functionalized with 3-(3,4-dichlorophenyl)-1,1-diethylurea. These studies contribute to understanding the electronic and structural properties of materials that could be beneficial in various industrial applications, such as in organic devices or as corrosion inhibitors (Segura et al., 2006; Gupta et al., 2017)(https://consensus.app/papers/phosphonate-based-corrosion-inhibitors-mild-steel-acid-gupta/569cfa0a01da58d3b6d46ede42f7ba67/?utm_source=chatgpt).
Safety And Hazards
The safety data sheet for a related compound, 3,4-Dichlorophenyl isocyanate, indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long lasting effects .
Future Directions
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-diethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENORHLEQQVHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935215 | |
Record name | N'-(3,4-Dichlorophenyl)-N,N-diethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1,1-diethylurea | |
CAS RN |
15545-50-3 | |
Record name | N′-(3,4-Dichlorophenyl)-N,N-diethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15545-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 3-(3,4-dichlorophenyl)-1,1-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(3,4-Dichlorophenyl)-N,N-diethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15545-50-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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